4-Amino-1,2,5-oxadiazole-3-carboxamide
Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboxamide is a compound of interest in heterocyclic chemistry. It belongs to the oxadiazole family, which contains one oxygen and two nitrogen atoms in a five-membered ring structure.
Synthesis Analysis
The synthesis of related oxadiazole compounds involves various methods. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, a related compound, is synthesized through acid-catalyzed condensation of this compound with formaldehyde (Willer et al., 2013). Another approach for synthesizing 2-amino-substituted 1,3,4-oxadiazoles involves condensation followed by iodine-mediated oxidative bond formation (Niu et al., 2015).
Molecular Structure Analysis
The crystal and molecular structures of related oxadiazoles have been determined using X-ray crystallography. For example, the structure of a similar compound, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, was found to crystallize in a particular space group, with its molecular structure elucidated in detail (Willer et al., 2013).
Chemical Reactions and Properties
The reactivity of oxadiazoles is influenced by their functional groups. For instance, the reaction of potassium ethoxide with 3-amino-4-benzoylfurazan forms 5-phenyl-1,2,4-oxadiazole-3-carboxamide, demonstrating the reactive nature of these compounds under certain conditions (Viterbo et al., 1980).
Physical Properties Analysis
The physical properties, such as density, of oxadiazole derivatives have been measured. The density of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, for example, is reported with measured values that align closely with calculated values, reflecting the compound's structural characteristics (Willer et al., 2013).
Chemical Properties Analysis
Oxadiazoles like this compound serve as bioisosteres for carboxylic acid and carboxamide groups. Their chemical properties allow for a wide range of applications in medicinal chemistry. The synthesis of these compounds often involves the conversion of cyanide to hydroxyl amine, followed by a cycloaddition reaction to form the ring structure (Aggarwal et al., 2020).
Scientific Research Applications
Synthesis and Crystal Structure : The synthesis and crystal structure of derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide have been studied, revealing significant data on molecular structures and properties (Willer et al., 2013).
High Performance Energetic Ingredients : Research has been conducted on energetic materials based on this compound, exploring their use in binders for energetic polymers (Storey et al., 2011).
Pharmaceutical Chemistry : Studies have explored the acid-promoted synthesis of related compounds like 1,2,4-oxadiazole-3-carboxamide for use in pharmaceutical chemistry (Du et al., 2021).
Bioisosteric Applications : The hydroxy-1,2,5-oxadiazolyl moiety, related to this compound, has been investigated as a bioisoster for the carboxyl group, showing potential in designing GABA analogues (Lolli et al., 2006).
Intermediate in Chemical Reactions : The compound has been studied as an intermediate in reactions involving potassium ethoxide and 3-amino-4-benzoylfurazan, contributing to the understanding of reaction mechanisms (Viterbo et al., 1980).
Influenza Virus Inhibition : Derivatives of this compound have been studied as inhibitors of influenza virus sialidases, demonstrating potential in antiviral drug development (Smith et al., 1997).
Insensitive Energetic Materials : A study on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, explored its application in producing insensitive energetic materials (Yu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds in the oxadiazole class have been studied for their anti-infective properties , suggesting potential targets could be proteins or enzymes involved in infectious diseases.
Mode of Action
It’s worth noting that related oxadiazole compounds have been studied for their interactions with targets like the trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Related oxadiazole compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
The molecular formula of this compound is chno, with an average mass of 128089 Da and a monoisotopic mass of 128033432 Da , which may influence its pharmacokinetic properties.
Result of Action
Related oxadiazole compounds have been found to disrupt the growth and pathogenicity of certain bacteria .
Action Environment
It’s worth noting that the stability and reactivity of related oxadiazole compounds can vary .
properties
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUIGUVMOCOCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337332 | |
Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13300-88-4 | |
Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the crystal structures provide about the density of 4-Amino-1,2,5-oxadiazole-3-carboxamide and related compounds?
A1: X-ray crystallography revealed that this compound crystallizes in the space group P21/c with a measured density of 1.623 g/mL, closely matching the calculated density of 1.64 g/mL []. Interestingly, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, a related compound synthesized from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, exhibited a significantly higher measured density (1.800 g/mL) than its calculated density (1.68 g/mL) []. This discrepancy, along with data from other studies, suggests that ortho-aminocarboxylic acids might possess unusually high densities, although the underlying reasons remain unclear [].
Q2: How does this compound form a three-dimensional network within its crystal structure?
A2: The crystal structure of this compound reveals a complex network stabilized by a variety of hydrogen bonds []. The asymmetric unit contains three independent molecules interconnected through intermolecular N—H⋯N, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. This intricate web of interactions extends throughout the crystal lattice, ultimately forming a three-dimensional network structure [].
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